N-Benzyl-N-(3-oxo-4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3,4-dihydroquinoxalin-2-YL)acetamide
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Overview
Description
N-Benzyl-N-(3-oxo-4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3,4-dihydroquinoxalin-2-YL)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(3-oxo-4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3,4-dihydroquinoxalin-2-YL)acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Carbamoyl Methyl Group: This step involves the reaction of the quinoxaline derivative with 2,4,6-trimethylphenyl isocyanate to form the carbamoyl methyl group.
Acetylation: The final step is the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and quinoxaline moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the benzyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride with a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-Benzyl-N-(3-oxo-4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3,4-dihydroquinoxalin-2-YL)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and DNA, makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, providing new avenues for the treatment of diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(3-oxo-4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3,4-dihydroquinoxalin-2-YL)acetamide involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The carbamoyl methyl group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the benzyl and carbamoyl methyl groups.
Benzyl Quinoxaline: Similar structure but without the carbamoyl methyl group.
Carbamoyl Methyl Quinoxaline: Lacks the benzyl group.
Uniqueness
N-Benzyl-N-(3-oxo-4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3,4-dihydroquinoxalin-2-YL)acetamide is unique due to the presence of both benzyl and carbamoyl methyl groups, which enhance its biological activity and chemical reactivity. These functional groups allow for a broader range of interactions with biological targets and provide additional sites for chemical modifications.
Properties
Molecular Formula |
C28H28N4O3 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[3-[acetyl(benzyl)amino]-2-oxoquinoxalin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C28H28N4O3/c1-18-14-19(2)26(20(3)15-18)30-25(34)17-32-24-13-9-8-12-23(24)29-27(28(32)35)31(21(4)33)16-22-10-6-5-7-11-22/h5-15H,16-17H2,1-4H3,(H,30,34) |
InChI Key |
LMVVIEJHUAMFNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=CC=C4)C(=O)C)C |
Origin of Product |
United States |
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